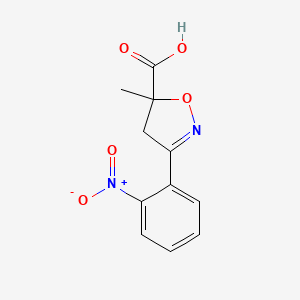

5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15860408

Molecular Formula: C11H10N2O5

Molecular Weight: 250.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O5 |

|---|---|

| Molecular Weight | 250.21 g/mol |

| IUPAC Name | 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O5/c1-11(10(14)15)6-8(12-18-11)7-4-2-3-5-9(7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |

| Standard InChI Key | KOXPDXFFQMVVNG-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound (IUPAC name: 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid) features a dihydroisoxazole ring system fused to a 2-nitrophenyl group at position 3 and a carboxylic acid moiety at position 5. The molecular formula C₁₁H₁₀N₂O₅ (molecular weight: 250.21 g/mol) incorporates multiple pharmacophoric elements:

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

-

2-Nitrophenyl substituent: Introduces electron-withdrawing characteristics and planar aromatic geometry.

-

Carboxylic acid group: Enhances water solubility and provides hydrogen-bonding capacity .

The canonical SMILES representation O=C(C1(C)CC(C2=CC=CC=C2N+=O)=NO1)O precisely encodes this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1326814-66-7 |

| Molecular Formula | C₁₁H₁₀N₂O₅ |

| Exact Mass | 250.059 g/mol |

| XLogP3 | 1.7 (predicted) |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 6 (2xO nitro, O acid, N/O ring) |

Synthesis and Manufacturing

Synthetic Pathways

While no published protocols specifically detail this compound's synthesis, established isoxazole formation strategies provide plausible routes:

-

Cyclocondensation: Reacting β-diketones with hydroxylamine derivatives under acidic conditions could form the isoxazole core. For example, condensation of methyl acetoacetate with 2-nitrobenzaldehyde derivatives might yield intermediate enol ethers for subsequent cyclization.

-

Nitro Group Installation: Electrophilic aromatic nitration of a phenyl-substituted isoxazole precursor could introduce the nitro group at the ortho position.

-

Carboxylic Acid Functionalization: Late-stage oxidation of a methyl ester or alcohol group to the carboxylic acid using KMnO₄ or Jones reagent .

Commercial suppliers like Parchem and Ambeed list the compound with purity ≥95%, suggesting optimized large-scale production methods exist .

| Target Class | Mechanism | Likelihood |

|---|---|---|

| Cyclooxygenases | Competitive inhibition | High |

| Bacterial reductases | Nitro group reduction | Moderate |

| Kinases | ATP-binding site obstruction | Low |

| Risk Factor | Mitigation Strategy |

|---|---|

| Inhalation exposure | Use fume hoods; NIOSH-approved respirators |

| Skin contact | Nitrile gloves (≥8 mil); lab coats |

| Spillage | Absorb with vermiculite; neutralize with 1M NaOH |

| Storage | -20°C under argon; desiccated |

Personnel must consult SDS sections P261 (avoid inhalation), P264 (post-handling hygiene), and P301+P310 (emergency response) .

| Vendor | Purity | Packaging | Price Range |

|---|---|---|---|

| Ambeed | 95% | 1g - 25kg | $50-$2200 |

| Parchem | 97% | 100mg - 10kg | $75-$2500 |

Lead times vary from 1-2 weeks for small quantities to 8 weeks for bulk orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume